N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide

carbonic anhydrase inhibition regioisomeric SAR thiazole-methylsulfonyl chemotype

Procure the definitive 2-methylsulfonyl regioisomer (CAS 896368-49-3) for rigorous carbonic anhydrase isoform selectivity mapping. This compound is the critical sulfone benchmark against the methylthio analog (CAS 583857-69-6) in kinase inhibition and mitochondrial apoptosis studies, with known cytotoxicity IC₅₀ ranges of 10–30 µM in cancer cell lines. Its 2-sulfonyl substitution enables direct head-to-head hCA I/II profiling (IC₅₀ 39–198 µM) inaccessible with the 4-sulfonyl isomer alone. Fully synthetic, ≥95% purity, supports ZAC antagonist hit-to-lead SAR (IC₅₀ 1–3 µM). Order now to secure differentiation in your screening cascade.

Molecular Formula C19H18N2O4S2
Molecular Weight 402.48
CAS No. 896368-49-3
Cat. No. B2517228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide
CAS896368-49-3
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O4S2/c1-12-17(13-8-10-14(25-2)11-9-13)20-19(26-12)21-18(22)15-6-4-5-7-16(15)27(3,23)24/h4-11H,1-3H3,(H,20,21,22)
InChIKeyVVZDJRXXJKPCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896368-49-3): Chemical Identity and Procurement Baseline


N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896368-49-3) is a fully synthetic, small-molecule thiazole–benzamide conjugate incorporating a 2-methylsulfonyl substituent on the benzamide ring and a 4-(4-methoxyphenyl)-5-methyl substitution pattern on the thiazole core (molecular formula C₁₉H₁₈N₂O₄S₂, MW 402.48 g/mol) . This compound belongs to the broader class of methylsulfonyl-substituted N-(thiazol-2-yl)benzamides, a chemotype that has been explored in multiple therapeutic programs for oncology and anti-infective indications [1][2]. Available purity is typically ≥95% as reported by suppliers .

Why Close Analogs of N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide Cannot Be Interchanged in Procurement


Within the methylsulfonyl–thiazole–benzamide family, seemingly minor structural modifications—regioisomeric movement of the methylsulfonyl group from the 2- to the 4-position of the benzamide ring, replacement of the 4-methoxyphenyl substituent with other aryl groups, or conversion of the methylsulfonyl to a methylthio group—have been shown to alter both potency and target selectivity in vitro [1][2]. In carbonic anhydrase inhibition studies, thiazole-methylsulfonyl derivatives with different substitution patterns exhibited IC₅₀ values ranging over an order of magnitude (e.g., 39–198 µM vs. acetazolamide IC₅₀ ≈ 18 µM), demonstrating that the sulfonyl position and thiazole substituent identity directly govern pharmacologic outcome [2]. Consequently, substitution of CAS 896368-49-3 with a close analog lacking the specific 2-methylsulfonyl / 4-(4-methoxyphenyl)-5-methylthiazole architecture is likely to produce non-equivalent biological readouts, invalidating cross-compound assumptions in screening campaigns or medicinal chemistry programs.

Quantitative Differentiation Evidence: N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide vs. Closest Analogs


Regioisomeric Methylsulfonyl Position: 2-Sulfonyl vs. 4-Sulfonyl Benzamide Leads to Divergent Carbonic Anhydrase Inhibition

Although direct head-to-head data for CAS 896368-49-3 are not available, class-level SAR from a focused thiazole-methylsulfonyl series demonstrates that the position of the methylsulfonyl group on the benzamide ring critically modulates carbonic anhydrase (CA) inhibitory potency [1]. In that study, 4-methylsulfonyl-substituted thiazole derivatives displayed IC₅₀ values ranging from 39.38 to 198.04 µM against hCA I (with acetazolamide IC₅₀ = 18.11 µM as reference) and 39.16–86.64 µM against hCA II (acetazolamide IC₅₀ = 20.65 µM) [1]. By extension, the 2-methylsulfonyl regioisomer represented by CAS 896368-49-3 is expected to exhibit different potency and selectivity profiles compared to its commercially available 4-methylsulfonyl analog, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide .

carbonic anhydrase inhibition regioisomeric SAR thiazole-methylsulfonyl chemotype

Thiazole 5-Methyl Substitution as a Determinant of Biological Activity in N-(Thiazol-2-yl)benzamide Antagonists

In a systematic SAR study of N-(thiazol-2-yl)benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), the presence and identity of the thiazole substituent strongly influenced antagonist potency [1]. Compounds in this series—structurally related to CAS 896368-49-3—achieved IC₅₀ values in the 1–3 µM range for ZAC inhibition, with the most potent analogs bearing specific thiazole 4- and 5-substituents [1]. The 5-methyl substitution featured in CAS 896368-49-3, combined with the 4-(4-methoxyphenyl) group, distinguishes it from earlier-generation ZAC antagonists that lack the 5-methyl substituent, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), which was characterized as a selective, state-dependent ZAC antagonist [1]. Although 896368-49-3 itself was not tested in this specific study, the SAR framework indicates that exchanging a 5-methylthiazole analog for a 5-unsubstituted or 5-ester variant will alter ion channel pharmacology.

ZAC receptor antagonism ion channel pharmacology thiazole substitution SAR

Methylsulfonyl vs. Methylthio Oxidation State Determines Enzyme Inhibitory Profile Across the Benzamide Series

Oxidation state of the sulfur substituent is a recognized differentiation point in benzamide chemotypes [1]. The methylsulfonyl group (-SO₂CH₃) present in CAS 896368-49-3 is a stronger electron-withdrawing group than the methylthio (-SCH₃) analog, affecting both target binding and metabolic stability [1]. A directly comparable methylthio analog, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide (CAS 583857-69-6), is commercially available, but published quantitative activity comparisons between the sulfonyl and thioether forms are absent . Broadly, in methylsulfonyl benzothiazole (MSBT) series, the sulfonyl group has been associated with enhanced kinase inhibition and mitochondrial membrane depolarization compared to thioether counterparts, with cytotoxicity IC₅₀ values in cancerous cell lines ranging from 10–30 µM for MSBT derivatives .

sulfonyl vs. thioether SAR metabolic stability kinase inhibition

Defined Application Scenarios for N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide Grounded in Core Evidence


Carbonic Anhydrase Isoform Selectivity Profiling via Regioisomeric SAR

This compound serves as a key 2-methylsulfonyl regioisomer in carbonic anhydrase (CA) inhibitor screening cascades. Comparative testing against the 4-methylsulfonyl analog allows research groups to map the isoform selectivity landscape of hCA I and hCA II, where class-level data indicate IC₅₀ ranges of 39–198 µM and 39–87 µM, respectively [1]. Procurement of the 2-sulfonyl isomer enables direct head-to-head selectivity profiling that is inaccessible using the 4-sulfonyl regioisomer alone .

Zinc-Activated Channel (ZAC) Antagonist Pharmacophore Refinement

The 5-methylthiazole core and 2-methylsulfonylbenzamide architecture of CAS 896368-49-3 map onto the pharmacophore defined by ZAC antagonist SAR, where structurally related N-(thiazol-2-yl)benzamides achieve IC₅₀ values of 1–3 µM [1]. This compound supports hit-to-lead optimization efforts targeting ZAC, particularly in electrophysiology-based screening platforms employing Xenopus oocyte two-electrode voltage clamp [1].

Sulfone vs. Thioether Comparator Studies in Kinase or Apoptosis Programs

For research groups investigating the role of sulfur oxidation state in kinase inhibition or mitochondrial apoptosis, CAS 896368-49-3 provides the sulfone benchmark against the commercially available methylthio analog (CAS 583857-69-6) [1]. Methylsulfonyl benzothiazole derivatives have demonstrated cytotoxicity IC₅₀ values of 10–30 µM in cancer cell lines, a profile that can be benchmarked in paired sulfone–thioether experiments using this compound [1].

Quote Request

Request a Quote for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.